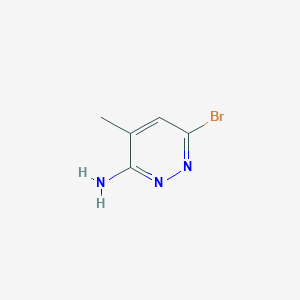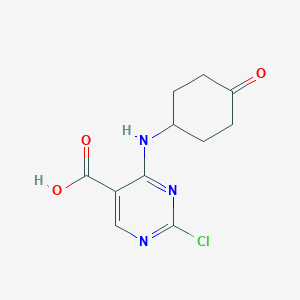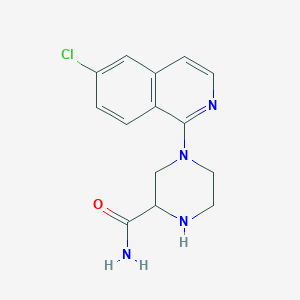![molecular formula C9H14BNO4S B13978213 {4-[(1-Methylethyl)amino]-5-[(methyloxy)carbonyl]-2-thienyl}boronic acid](/img/structure/B13978213.png)
{4-[(1-Methylethyl)amino]-5-[(methyloxy)carbonyl]-2-thienyl}boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Isopropylamino)-5-(methoxycarbonyl)thiophen-2-yl)boronic acid is a boronic acid derivative that features a thiophene ring substituted with an isopropylamino group and a methoxycarbonyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Isopropylamino)-5-(methoxycarbonyl)thiophen-2-yl)boronic acid typically involves the introduction of the boronic acid group onto a pre-formed thiophene ring. One common method involves the borylation of a thiophene derivative using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Isopropylamino)-5-(methoxycarbonyl)thiophen-2-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions can yield a wide variety of biaryl compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-(Isopropylamino)-5-(methoxycarbonyl)thiophen-2-yl)boronic acid is used as a building block in the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in cross-coupling reactions.
Biology and Medicine
In biology and medicine, boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly protease inhibitors. This compound could be investigated for similar applications.
Industry
In industry, boronic acids are used in the development of new materials, including polymers and sensors. The unique properties of (4-(Isopropylamino)-5-(methoxycarbonyl)thiophen-2-yl)boronic acid could make it valuable in these areas.
Mécanisme D'action
The mechanism by which (4-(Isopropylamino)-5-(methoxycarbonyl)thiophen-2-yl)boronic acid exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid group forms a complex with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is the basis for their use as enzyme inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.
(4-(Methoxycarbonyl)phenyl)boronic acid: Another boronic acid with a methoxycarbonyl group, but without the thiophene ring.
(4-(Isopropylamino)phenyl)boronic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
(4-(Isopropylamino)-5-(methoxycarbonyl)thiophen-2-yl)boronic acid is unique due to the combination of its boronic acid group, thiophene ring, and specific substituents
Propriétés
Formule moléculaire |
C9H14BNO4S |
|---|---|
Poids moléculaire |
243.09 g/mol |
Nom IUPAC |
[5-methoxycarbonyl-4-(propan-2-ylamino)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C9H14BNO4S/c1-5(2)11-6-4-7(10(13)14)16-8(6)9(12)15-3/h4-5,11,13-14H,1-3H3 |
Clé InChI |
RRHDWOUCMVWNSQ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(S1)C(=O)OC)NC(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-cyclobutyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13978139.png)
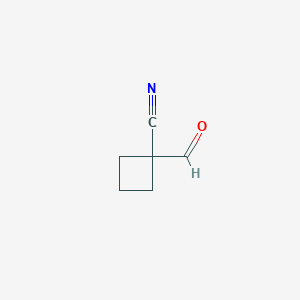
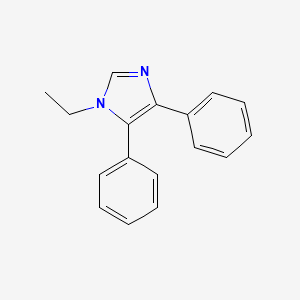
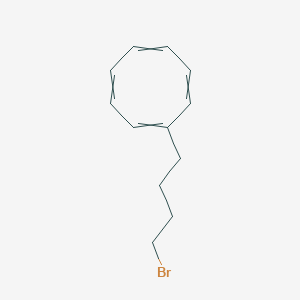
![1-(3-Phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one](/img/structure/B13978167.png)
![8-(Chloromethyl)-2-azaspiro[4.5]decane](/img/structure/B13978171.png)

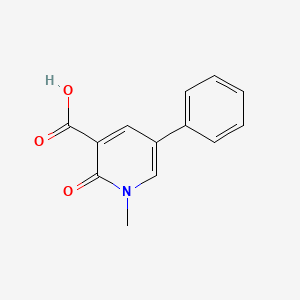
![Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate](/img/structure/B13978182.png)
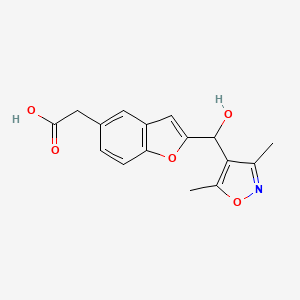
![[2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid](/img/structure/B13978189.png)
